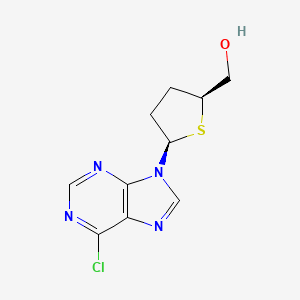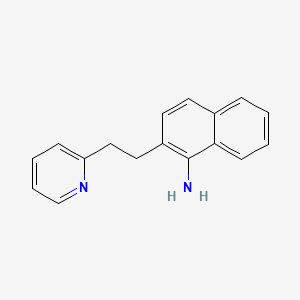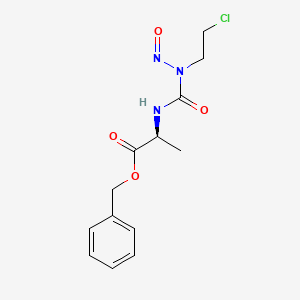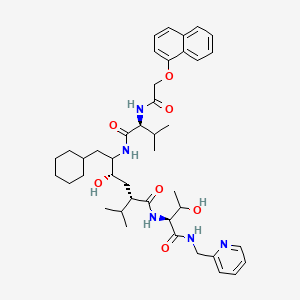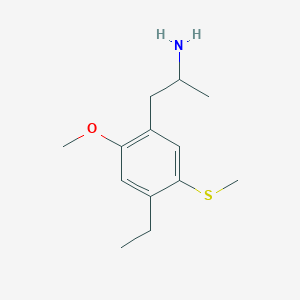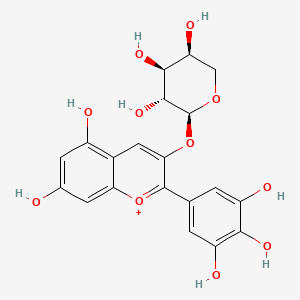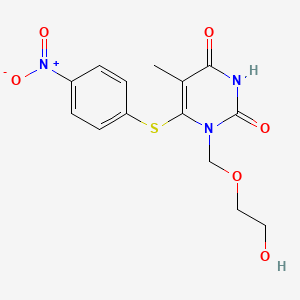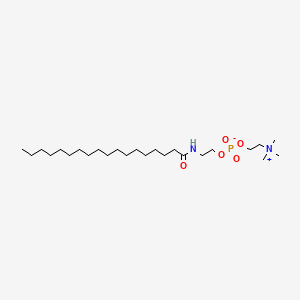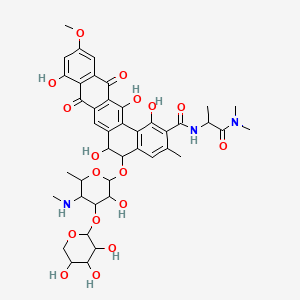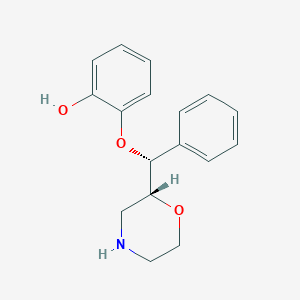
Desethylreboxetine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desethylreboxetine is a desethylated metabolite of Reboxetine, a selective noradrenaline reuptake inhibitor and an antidepressant . It is primarily used in scientific research and is not intended for human consumption . The compound has a molecular formula of C17H19NO3 and a molecular weight of 285.34 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Desethylreboxetine involves the desethylation of Reboxetine. This process typically requires specific reagents and conditions to achieve the desired product. One common method involves the use of sub-stoichiometric [13C]CH3I for radiomethylation .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar principles to laboratory synthesis, scaled up for larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Desethylreboxetine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction often involves nucleophiles like halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Desethylreboxetine is widely used in scientific research due to its role as a metabolite of Reboxetine . Its applications include:
Chemistry: Used in studies involving the synthesis and analysis of noradrenaline reuptake inhibitors.
Biology: Employed in research on neurotransmitter systems and their regulation.
Medicine: Investigated for its potential effects on mood disorders and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
Desethylreboxetine functions as a selective inhibitor of noradrenaline reuptake . It inhibits the reuptake of noradrenaline by binding to the sodium-dependent noradrenaline transporter . This action increases the concentration of noradrenaline in the synaptic cleft, enhancing noradrenergic neurotransmission. Unlike Reboxetine, this compound does not significantly affect dopamine or serotonin reuptake .
Comparación Con Compuestos Similares
Reboxetine: The parent compound, a selective noradrenaline reuptake inhibitor.
Desmethylimipramine: Another noradrenaline reuptake inhibitor with a similar mechanism of action.
Atomoxetine: A selective noradrenaline reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder.
Uniqueness: Desethylreboxetine is unique due to its specific role as a metabolite of Reboxetine. It provides insights into the metabolic pathways and pharmacokinetics of Reboxetine, making it valuable for research purposes .
Propiedades
Número CAS |
351330-75-1 |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
2-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol |
InChI |
InChI=1S/C17H19NO3/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16/h1-9,16-19H,10-12H2/t16-,17-/m1/s1 |
Clave InChI |
PODXMAMDNUUSTL-IAGOWNOFSA-N |
SMILES isomérico |
C1CO[C@H](CN1)[C@@H](C2=CC=CC=C2)OC3=CC=CC=C3O |
SMILES canónico |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


